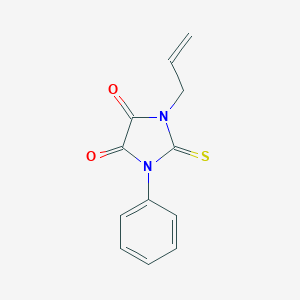
1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione, also known as ATID, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATID belongs to the family of thioxoimidazolidine-2,4-diones, which have been extensively studied for their biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. The thioxoimidazolidine-2,4-dione ring in this compound has been shown to interact with thiol groups in proteins, leading to the inhibition of enzymatic activity. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties. In addition, this compound has been shown to modulate the expression of various cytokines and growth factors, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione is its high potency against cancer cells, making it a promising candidate for the development of new anticancer drugs. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione, including the development of new derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in cancer cells. Finally, the potential applications of this compound in other fields, such as materials science and chemical biology, should be further explored.
Synthesemethoden
The synthesis of 1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione involves the reaction of N-phenylmaleimide with allyl isothiocyanate in the presence of a catalyst. The reaction proceeds through a Michael addition mechanism, followed by cyclization to form the thioxoimidazolidine-2,4-dione ring. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-phenyl-2-thioxoimidazolidine-4,5-dione has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. The thioxoimidazolidine-2,4-dione ring in this compound can act as a crosslinker, allowing for the formation of highly crosslinked polymers with unique mechanical and thermal properties.
Eigenschaften
Molekularformel |
C12H10N2O2S |
|---|---|
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
1-phenyl-3-prop-2-enyl-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C12H10N2O2S/c1-2-8-13-10(15)11(16)14(12(13)17)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI-Schlüssel |
GFLGVYUPPHTTLF-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
Kanonische SMILES |
C=CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



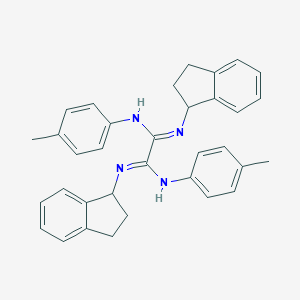
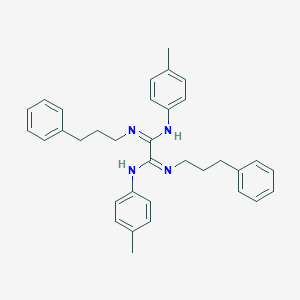
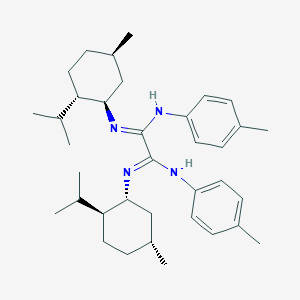
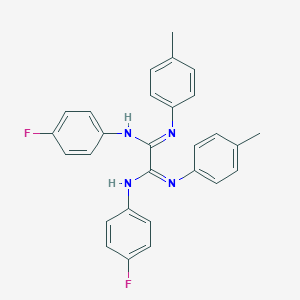
![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)
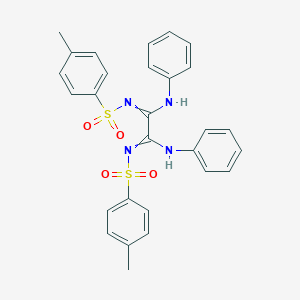


![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)
![{3-[(3-{[3-(hydroxymethyl)phenyl]imino}-3,4-dihydroquinoxalin-2(1H)-ylidene)amino]phenyl}methanol](/img/structure/B307134.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)

